molecular formula C27H30N4O3S B2862433 2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242866-59-6

2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2862433
CAS No.: 1242866-59-6
M. Wt: 490.62
InChI Key: GRJPKGIOLRRAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a heterocyclic scaffold known for its pharmacological relevance . Position 7 is substituted with a 3,4-diethoxyphenyl moiety, contributing to lipophilicity and electronic modulation.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c1-3-33-22-11-10-20(16-23(22)34-4-2)21-18-35-25-24(21)28-27(29-26(25)32)31-14-12-30(13-15-31)17-19-8-6-5-7-9-19/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPKGIOLRRAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for various pharmacological properties, including antitumor and antiviral activities. The compound's structure includes a benzylpiperazine moiety, which is often associated with neuroactive properties, and a thieno[3,2-d]pyrimidine core that may interact with multiple biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C27H30N4O3S, with a molecular weight of 490.62 g/mol. The compound's structure is characterized by:

  • Benzylpiperazine moiety : Implicated in neurotransmitter receptor interactions.
  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Notes
Compound ASU-DHL-60.55Strong antitumor activity
Compound BWSU-DLCL-20.95Moderate toxicity
Compound CK5621.68Effective against leukemia

In a comparative study, compounds with similar structural features exhibited IC50 values ranging from 0.55 to 1.68 µM against lymphoma cell lines, suggesting that modifications to the thienopyrimidine framework can significantly influence their biological activity.

The proposed mechanism of action for this class of compounds involves:

  • Interaction with Enzymes : Thienopyrimidines may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The benzylpiperazine component likely interacts with neurotransmitter receptors, potentially influencing pathways related to cell survival and apoptosis.

Case Studies

  • Study on Antiviral Activity : A study evaluated the effectiveness of thienopyrimidine derivatives against HIV reverse transcriptase (RT). The compound exhibited a moderate inhibitory effect, indicating potential as an antiviral agent.
    • Results : The compound showed an IC50 value of approximately 15 µM against HIV RT, suggesting further exploration could yield promising antiviral candidates.
  • Neuroprotective Effects : Research into the neuroprotective properties of benzylpiperazine derivatives indicated that they could protect neuronal cells under oxidative stress conditions.
    • Findings : The compound demonstrated a significant reduction in cell death in models of oxidative stress-induced neurotoxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 7

The 3,4-diethoxyphenyl group at position 7 contrasts with other aryl substituents in similar compounds:

  • 4-Fluorophenyl (CAS 1251558-61-8): Fluorine’s electronegativity and small size may strengthen dipole interactions and metabolic stability .
  • 3-Methoxyphenyl (): Methoxy groups increase lipophilicity but lack the steric bulk of diethoxy substituents .

Key Impact : The diethoxy group in the target compound likely enhances solubility compared to chlorophenyl analogs while maintaining moderate lipophilicity, balancing bioavailability and membrane permeability.

Substituent Variations at Position 2

The 4-benzylpiperazinyl group at position 2 is compared to:

  • Pyrazole derivatives (): Compounds 6b–6d feature pyrazole-based substituents with methoxy or chloroaryl hydrazones. These groups may confer hydrogen-bonding capacity but lack the piperazine’s conformational flexibility .
  • tert-Butylamino groups (): Compound 4o has a tert-butylamino substituent, which improves steric shielding but reduces nitrogen-based interactions .
  • Phenylpiperazinyl groups (CAS 1226457-63-1): The absence of a benzyl group in this analog may limit interactions with aromatic receptor residues .

Melting Points and Stability

Compound Substituents (Position 2/7) Melting Point (°C) Yield (%)
Target Compound 4-Benzylpiperazinyl/3,4-diethoxy N/A N/A
6b () Pyrazole/4-methoxyphenyl 183–185 72
4o () tert-Butylamino/pyrimidinyl 289–291 19
CAS 1226429-03-3 () 4-Benzylpiperazinyl/4-chlorophenyl N/A N/A

Analysis : The target compound’s diethoxy group may lower melting points compared to chlorophenyl derivatives (e.g., 228–230°C for 6d ), suggesting differences in crystallinity. Synthetic yields for similar compounds vary widely (19–72%), likely due to substituent reactivity and purification challenges.

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~463 g/mol (C₃₂H₃₃N₅O₃S).
  • CAS 1226429-03-3 : Molecular weight 437 g/mol (C₂₃H₂₁ClN₄OS) .
  • CAS 1251558-61-8 : Molecular weight 433 g/mol (C₂₃H₂₁FN₄OS) .

Analysis : The target’s higher molecular weight and ethoxy groups may reduce blood-brain barrier penetration but improve plasma protein binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.